(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol

Description

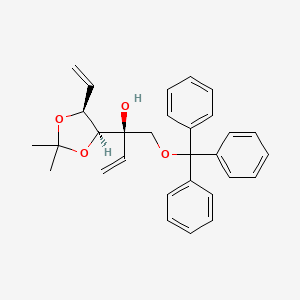

The compound (R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol is a chiral, polyfunctional molecule featuring a 1,3-dioxolane core with stereospecific substituents. Key structural elements include:

- (4S,5S)-configured 1,3-dioxolane ring: Provides rigidity and influences stereochemical outcomes in reactions .

- Vinyl group: Enhances reactivity in cycloadditions or polymerizations.

- Trityloxy (triphenylmethoxy) group: A bulky protecting group for hydroxyl moieties, offering steric hindrance and stability under acidic conditions .

- (R)-configured secondary alcohol: Critical for enantioselective applications.

While direct synthesis details are unavailable in the provided evidence, analogous compounds suggest the use of stereocontrolled methods, such as Grubbs-catalyzed olefin metathesis or silyl ether protections .

Properties

IUPAC Name |

(2R)-2-[(4S,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]-1-trityloxybut-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O4/c1-5-26-27(34-28(3,4)33-26)29(31,6-2)22-32-30(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h5-21,26-27,31H,1-2,22H2,3-4H3/t26-,27-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTZPCWRLXZVGY-HPUNYJORSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@H](O1)[C@](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol (CAS No. 69031670) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of the compound is C30H32O4, with a molecular weight of 456.57 g/mol. Its structure features a dioxolane ring and a trityloxy group, which may influence its biological interactions.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on related dioxolane derivatives have shown efficacy against various viruses, including the dengue virus and hepatitis C virus. The mechanism often involves inhibition of glycosidase enzymes critical for viral replication .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Dioxolane derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . Further research is necessary to elucidate the specific pathways affected by this compound.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Compounds with similar dioxolane structures have been shown to inhibit glycosidases and other enzymes involved in carbohydrate metabolism. This inhibition can disrupt essential biological processes and may contribute to its antiviral and anticancer effects .

Study 2: Anticancer Mechanisms

In a separate investigation into dioxolane compounds' effects on cancer cell lines, researchers found that these compounds could induce apoptosis through mitochondrial pathways. The study highlighted the importance of further exploring such compounds for their therapeutic potential against various cancers .

Data Table: Summary of Biological Activities

Scientific Research Applications

Synthetic Chemistry

(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol is utilized as an intermediate in the synthesis of various complex organic molecules. Its structural components allow for the development of new synthetic pathways in organic chemistry.

Pharmaceutical Development

This compound has potential applications in drug formulation due to its ability to modify the solubility and bioavailability of active pharmaceutical ingredients (APIs). The trityloxy group can enhance the stability of drugs during storage and transportation.

Material Science

The unique properties of this compound make it suitable for use in developing specialty materials. Its application in polymer chemistry can lead to the creation of new polymers with enhanced thermal and mechanical properties.

Case Study 1: Synthesis of Novel Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to create antiviral compounds. These derivatives exhibit significant activity against viral infections by inhibiting viral replication mechanisms.

Case Study 2: Drug Delivery Systems

A study explored the incorporation of this compound into liposomal drug delivery systems. The findings indicated that the presence of this compound improved encapsulation efficiency and controlled release profiles for various drugs.

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Synthetic Chemistry | Intermediate for complex organic synthesis | Enables new synthetic pathways |

| Pharmaceutical Development | Enhances solubility and stability of APIs | Improved drug efficacy and shelf life |

| Material Science | Development of specialty polymers | Enhanced thermal/mechanical properties |

| Drug Delivery Systems | Incorporation into liposomal systems | Improved encapsulation and release profiles |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Key Observations:

- Core Heterocycles: The 1,3-dioxolane/dioxane rings confer rigidity, while oxazolidinones introduce nitrogen-based reactivity .

- Protecting Groups : Trityloxy (target) offers superior steric protection compared to benzyloxy (216) or silyl ethers (TBS in ), but complicates purification due to bulk .

- Vinyl Substituents : Common in all compounds, enabling applications in cycloadditions or cross-coupling reactions.

Stereochemical Considerations

- Configurational Stability: The target’s (4S,5S) and (R) configurations are critical for its enantiomeric purity. Similar compounds, such as , required stereochemical revisions due to ambiguous NOE or X-ray data, highlighting the importance of advanced analytical methods like SHELX refinement .

- Enantiomer Analysis : Flack’s parameter () and Rogers’ η are used to resolve chiral centers, particularly in near-centrosymmetric structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.